(+)-Paulownin
Overview
Description
(+)-Paulownin is a natural product found in Markhamia with data available.
Scientific Research Applications
Chemical Structure Analysis : (+)-Paulownin is identified as a lignan with two fused tetrahydrofuran rings and a hydroxyl group at the ring juncture, which is useful for defining and confirming the carbon skeleton of molecules (Joshi, Bansal, & Singh, 1974).
Pharmacological Activities : It exhibits various pharmacological properties such as anti-inflammation, analgesia, immunity, hypoglycemia, and has minimal toxicity, with a maximum tolerance of 4.5g/kg in mice (Shan-xin, 2007). The plants of Paulownia, from which this compound is derived, have potential applications in pharmacology and clinical treatments (Li Chuan-ho, 2013).
Environmental Applications : Paulownia elongata, related to this compound, can be used in bioremediation of areas with deposited sediments from the paper industry (Osmanović, Ibric, Čamić, & Ljevakovic, 2022).
Chemical Reactions and Derivatives : this compound reacts with certain chemicals like triethylsilane and BF3-etherate to produce other compounds, indicating its chemical versatility (Pelter, Ward, Venkateswarlu, & Kamakshi, 1992).
Anticancer Properties : As a noncytotoxic lignan, this compound found in Amanoa oblongifolia stem bark extract shows potential in cancer treatment (Fang et al., 1985).
Genetic Research : The transcriptome of Paulownia plants, related to this compound, offers insights into disease resistance genes and the genetic makeup of these plants (Liu et al., 2013).
Synthetic Applications : The total synthesis of (+/-)-paulownin has been achieved, demonstrating its potential for laboratory production and use in various applications (Angle, Choi, & Tham, 2008).
Medicinal Potential : Parts of the Paulownia tree, which contains this compound, are rich in bioactive components with antioxidant properties, suggesting a wide range of medicinal uses (He, Vaidya, Perry, Parajuli, & Joshee, 2016).
properties
IUPAC Name |
3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQZFLPWHBKTTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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